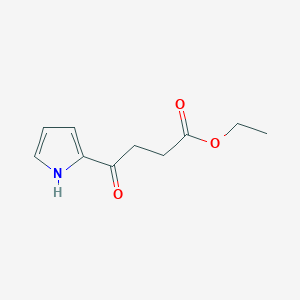

ethyl 4-oxo-4-(1H-pyrrol-2-yl)butanoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 4-oxo-4-(1H-pyrrol-2-yl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-2-14-10(13)6-5-9(12)8-4-3-7-11-8/h3-4,7,11H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SODLZYKYPQKVII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10293108 | |

| Record name | ethyl 4-oxo-4-(1H-pyrrol-2-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946-08-7 | |

| Record name | NSC87230 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-oxo-4-(1H-pyrrol-2-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for Ethyl 4 Oxo 4 1h Pyrrol 2 Yl Butanoate

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of ethyl 4-oxo-4-(1H-pyrrol-2-yl)butanoate identifies two primary strategic disconnections. The most straightforward approach involves a functional group interconversion followed by a C-C bond disconnection, which points to an acylation reaction as the key forward-step.

Strategy 1: Acylation of Pyrrole (B145914)

This strategy disconnects the bond between the pyrrole ring and the adjacent carbonyl carbon. This is a classic C-C bond formation strategy. The synthons generated are a pyrrole ring activated for electrophilic substitution (specifically, a pyrrolide anion equivalent) and an acylium cation equivalent bearing the ethyl butanoate chain. In the forward synthesis, this translates to a Friedel-Crafts acylation of pyrrole. This is often the most direct and industrially favored route.

Strategy 2: Cyclization to form the Pyrrole Ring

A more fundamental approach involves disconnecting the C-N and C-C bonds of the pyrrole ring itself. This strategy relies on building the heterocyclic core from an acyclic precursor that already contains the keto-butanoate side chain. The most logical disconnection of this type for a 2-substituted pyrrole leads back to a 1,4-dicarbonyl compound, pointing towards the Paal-Knorr synthesis as the key reaction. The precursor required would be a 1,4-dicarbonyl compound that can cyclize upon reaction with ammonia (B1221849).

Classical Approaches to Pyrrole Ring Formation Relevant to the Compound’s Synthesis

Several classical methods for pyrrole synthesis have been developed over the last century. While versatile, their application to the specific synthesis of this compound varies in efficiency and directness.

Hantzsch Pyrrole Synthesis and its Adaptations

The Hantzsch pyrrole synthesis is a multi-component reaction involving the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine. wikipedia.orgresearchgate.net While powerful for creating substituted pyrroles, its application to the target molecule is not direct. The classic Hantzsch reaction typically yields pyrroles with substituents at positions other than just the 2-position. researchgate.netscribd.com

The general mechanism proceeds via the formation of an enamine from the β-ketoester and ammonia, which then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration yield the pyrrole ring. wikipedia.org To synthesize the specific backbone of the target compound, one would theoretically need starting materials that lead to a single substituent at the C2 position, which complicates the choice of simple, readily available precursors.

Knorr Pyrrole Synthesis and Related Condensation Reactions

The Knorr pyrrole synthesis involves the condensation of an α-amino-ketone with a β-ketoester or a related compound with an electron-withdrawing group alpha to a carbonyl. wikipedia.org This method is one of the most important for synthesizing pyrroles. The reaction is typically catalyzed by acid and proceeds at room temperature. wikipedia.org A significant challenge is the instability of α-amino-ketones, which tend to self-condense and are therefore usually prepared in situ from the corresponding oxime. wikipedia.org

For the target molecule, this synthesis would require condensing an appropriate α-amino-ketone with a β-ketoester that incorporates the butanoate chain. This route generally leads to pyrroles with multiple substituents, often including carboxylate groups derived from the β-ketoester component. wikipedia.org While modifications exist, achieving a simple 2-substituted pattern as seen in this compound would necessitate a multi-step sequence involving the introduction and subsequent removal of directing or activating groups, making it less efficient than other methods.

Paal-Knorr Synthesis and Mechanistic Considerations

The Paal-Knorr synthesis is arguably the most straightforward classical method for forming the pyrrole ring of the target compound from an acyclic precursor. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine under neutral or weakly acidic conditions to form the pyrrole ring. organic-chemistry.orgrgmcet.edu.in

To prepare this compound via this route, the required starting material would be ethyl 4,7-dioxooctanoate. The reaction proceeds by the addition of ammonia to one of the carbonyl groups to form a hemiaminal. This is followed by a nucleophilic attack of the nitrogen on the second carbonyl group, leading to a cyclic intermediate which then dehydrates to form the aromatic pyrrole ring. wikipedia.org The use of a weak acid can accelerate the reaction, though strongly acidic conditions can favor the formation of furan (B31954) byproducts. organic-chemistry.org

The table below compares the applicability of these classical methods for the synthesis of the target compound.

| Synthesis Method | General Reactants | Applicability to Target Compound |

| Hantzsch Synthesis | β-ketoester, α-haloketone, Ammonia/Amine wikipedia.org | Less direct; typically yields polysubstituted pyrroles. researchgate.net |

| Knorr Synthesis | α-amino-ketone, β-ketoester wikipedia.org | Complex; requires specific precursors and often leads to multiple substituents. wikipedia.org |

| Paal-Knorr Synthesis | 1,4-dicarbonyl compound, Ammonia/Amine wikipedia.org | Highly applicable; provides a direct route from an appropriate acyclic precursor. organic-chemistry.org |

Strategies for Introducing the Butanoate Chain and Keto Functionality

The most direct and common strategy for synthesizing this compound involves the introduction of the keto-butanoate side chain onto a pre-existing pyrrole ring. This is typically achieved through electrophilic acylation.

Acylation Reactions of Pyrroles

Pyrrole is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution, with a strong preference for the C2 (alpha) position over the C3 (beta) position. uop.edu.pk This inherent reactivity makes Friedel-Crafts acylation an excellent method for introducing the desired side chain. nsf.gov

The reaction can be performed using an appropriate acylating agent in the presence of a Lewis acid catalyst. A suitable acylating agent for this synthesis is ethyl 4-chloro-4-oxobutanoate (the ethyl ester acid chloride of succinic acid). The reaction with pyrrole, typically catalyzed by a Lewis acid like AlCl₃, would directly yield the target compound.

Alternatively, a two-step process using succinic anhydride (B1165640) can be employed. nih.govstackexchange.com Friedel-Crafts acylation of pyrrole with succinic anhydride yields 4-oxo-4-(1H-pyrrol-2-yl)butanoic acid. researchgate.net This intermediate carboxylic acid is then esterified in a subsequent step, for example, by reacting it with ethanol (B145695) under acidic conditions (Fischer esterification), to give the final product, this compound. While this route involves an extra step, the reagents are common and the procedure is robust. nih.gov

The table below outlines potential acylation conditions.

| Acylating Agent | Catalyst/Conditions | Product |

| Ethyl 4-chloro-4-oxobutanoate | Lewis Acid (e.g., AlCl₃) | This compound |

| Succinic Anhydride nih.gov | 1. Lewis Acid (e.g., AlCl₃) 2. Ethanol, Acid (e.g., H₂SO₄) | 1. 4-oxo-4-(1H-pyrrol-2-yl)butanoic acid researchgate.net 2. This compound |

Esterification and Transesterification Approaches

Esterification and transesterification are fundamental reactions for the synthesis of esters like this compound. These methods involve either the direct reaction of a carboxylic acid with an alcohol or the exchange of an alkoxy group from an existing ester to another alcohol.

Fischer Esterification is a classic acid-catalyzed method that involves reacting a carboxylic acid with an alcohol. masterorganicchemistry.commasterorganicchemistry.com For the target compound, this would entail the reaction of 4-oxo-4-(1H-pyrrol-2-yl)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com The mechanism begins with the protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com

Transesterification is another viable route, where an ester is converted into a different ester by reaction with an alcohol. monash.edu For instance, mthis compound could be converted to the desired ethyl ester by treatment with ethanol, typically with an acid or base catalyst. A significant advancement in this area is the use of enzymes, which offers a greener and more selective alternative to chemical catalysts. nih.govresearchgate.net

Friedel-Crafts Acylation in Pyrrole Chemistry

Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a primary method for introducing an acyl group onto a pyrrole ring, leading to the formation of pyrrolyl ketones. beilstein-journals.orgnih.gov The synthesis of this compound can be achieved by the acylation of pyrrole with a succinic acid derivative, such as succinic anhydride or ethyl 4-chloro-4-oxobutanoate.

The reaction typically employs a Lewis acid catalyst, with aluminum trichloride (B1173362) (AlCl₃) being the most common. beilstein-journals.org The mechanism involves the formation of a highly electrophilic acylium ion from the acylating agent and the Lewis acid. stackexchange.com This acylium ion is then attacked by the electron-rich pyrrole ring. Due to the high reactivity of pyrrole, acylation preferentially occurs at the C2 position.

Recent research has explored more nuanced catalytic systems to improve selectivity and yield. For example, 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) has been demonstrated as an effective nucleophilic organocatalyst for the regioselective C-acylation of pyrroles, providing high yields. nih.gov Furthermore, solvent-free, mechanochemical Friedel-Crafts acylations have been developed as an environmentally benign alternative to traditional solution-based methods. beilstein-journals.orgnih.gov A study on the acylation of pyrene (B120774) with succinic anhydride showed significantly improved yields under mechanochemical conditions compared to reactions in solution. beilstein-journals.org

| Acylation Method | Catalyst | Key Features | Reference |

| Classical Friedel-Crafts | AlCl₃ | Standard Lewis acid catalysis. | beilstein-journals.org |

| Organocatalyzed Acylation | DBN | High regioselectivity for C-acylation of pyrroles. | nih.gov |

| Mechanochemical Acylation | AlCl₃ (solid state) | Solvent-free, environmentally friendly, potentially higher yields. | beilstein-journals.orgnih.gov |

Modern Catalytic Methods for the Synthesis of Pyrrole-Substituted β-Ketoesters

Modern synthetic chemistry has introduced a range of sophisticated catalytic methods that provide efficient and selective access to complex molecules like pyrrole-substituted β-ketoesters.

Transition Metal-Catalyzed Coupling Reactions

Transition metals, particularly palladium, have become indispensable in forming carbon-carbon bonds. nih.gov Palladium-catalyzed reactions involving allyl β-keto carboxylates are especially relevant. These reactions proceed through the formation of π-allylpalladium enolates following decarboxylation. nih.gov These versatile intermediates can then undergo a variety of transformations, including reductive elimination to form α-allyl ketones or participating in aldol (B89426) and Michael reactions. nih.gov

Copper catalysis also offers powerful tools for pyrrole synthesis. A notable example is the copper(I)-catalyzed tandem cyclization of ketene (B1206846) N,S-acetals with β-ketodinitriles, which provides a pathway to polysubstituted pyrroles through a sequence of enamine formation, intramolecular cyclization, and rearrangement. researchgate.netnih.gov Additionally, sustainable methods using iridium catalysts have been developed to construct the pyrrole ring itself from secondary alcohols and amino alcohols via a deoxygenative process that eliminates hydrogen gas. nih.gov

Enzyme-Catalyzed Synthesis of Pyrrole Esters

Biocatalysis represents a significant shift towards greener and more sustainable chemical synthesis. Enzymes, particularly lipases, have been successfully employed in the synthesis of pyrrole esters. researchgate.net Immobilized lipases, such as Novozym 435, are highly effective for catalyzing transesterification reactions under mild conditions. nih.govresearchgate.net This approach avoids the harsh reagents and high temperatures associated with traditional chemical methods, often resulting in higher purity products and easier catalyst separation. researchgate.net

In addition to lipases, transaminases (ATAs) have been used in the chemo-enzymatic synthesis of substituted pyrroles. nih.gov This method mimics the classical Knorr pyrrole synthesis by using a transaminase to mediate the key amination of ketone precursors, which then cyclize with β-keto esters to form the pyrrole ring. nih.gov

Base-Mediated or Acid-Catalyzed Cyclization and Addition Reactions

Cyclization and addition reactions, often mediated by acids or bases, are fundamental strategies for constructing the pyrrole ring. The Hantzsch pyrrole synthesis, a classic example, involves the condensation of an α-haloketone with a β-ketoester and an amine or ammonia. syrris.jp This method has been adapted to continuous flow systems, allowing for the one-step synthesis of pyrrole-3-carboxylic acids where the HBr byproduct is used in situ to hydrolyze a tert-butyl ester. syrris.jpnih.gov

Base-mediated reactions are also prevalent. For instance, the intramolecular cyclization of N-propargylamines in the presence of a base provides an efficient and versatile route to structurally diverse pyrroles. organic-chemistry.org Domino reactions, which combine multiple transformations in a single pot, can be controlled by the choice of an acid or base catalyst to produce different heterocyclic products. Under basic conditions, for example, 2H-azirines can react with acetone (B3395972) to furnish trisubstituted pyrroles. organic-chemistry.org Acid catalysis is also employed in the cyclization of precursors like 4-acetylenic ketones to form pyrroles and furans. researchgate.net

Optimization of Reaction Conditions and Yields in the Synthesis of the Compound

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. The specific parameters to be adjusted depend heavily on the chosen synthetic methodology.

In enzyme-catalyzed synthesis , several factors are fine-tuned to achieve optimal performance. A study on the Novozym 435-catalyzed transesterification for producing pyrrole esters systematically investigated the effects of lipase (B570770) type, solvent, enzyme loading, the presence of molecular sieves (to remove water), substrate molar ratio, reaction temperature, and agitation speed. nih.govresearchgate.net Through this optimization, a remarkable yield of 92% was achieved. researchgate.net

| Parameter | Condition | Effect on Yield |

| Lipase | Novozym 435 | Most effective among tested lipases. |

| Solvent | n-Hexane | Provided higher conversion than other solvents like toluene (B28343). researchgate.net |

| Enzyme Load | 1.0 g | Optimal amount; higher or lower amounts decreased yield. nih.gov |

| Temperature | Optimized | Specific temperature determined to maximize enzyme activity. researchgate.net |

| Substrate Ratio | Optimized | Molar ratio of ester to alcohol adjusted for maximum conversion. researchgate.net |

For Friedel-Crafts acylation , optimization centers on the choice of catalyst, solvent, and temperature to control reactivity and regioselectivity. Using a milder organocatalyst like DBN instead of a strong Lewis acid like AlCl₃ can lead to cleaner reactions and higher yields of the desired C2-acylated product. nih.gov In mechanochemical approaches, milling time and the ratio of reagents are key variables. beilstein-journals.org

In transition metal-catalyzed reactions , optimization involves screening different metal-ligand complexes, bases, and solvents. For a Cu(I)-catalyzed cyclization, the combination of Cu(MeCN)₄BF₄ and Ag₂CO₃ in toluene under reflux was found to be effective. nih.gov

For syntheses involving microwave heating , reaction time and temperature are the primary parameters adjusted. In the synthesis of related heterocyclic structures, short reaction times of 20 minutes at 130°C under microwave irradiation proved optimal, with higher temperatures or different reagent ratios not leading to significant improvements in yield. nih.gov

Green Chemistry Principles in the Preparation of this Pyrrole-Ketoester

The traditional Paal-Knorr synthesis, a cornerstone for preparing pyrroles, often involves harsh reaction conditions, such as high temperatures and the use of strong acids, which can lead to the degradation of sensitive functional groups and the generation of significant waste. rgmcet.edu.inresearchgate.net The integration of green chemistry principles aims to address these drawbacks by focusing on several key areas: the use of alternative energy sources, employment of eco-friendly catalysts and solvents, and optimization of reaction conditions to improve atom economy and reduce waste. rgmcet.edu.inlucp.net

One of the most effective green strategies in pyrrole synthesis is the use of microwave irradiation . researchgate.netnih.gov This technique can dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. nih.gov The efficiency of microwave-assisted synthesis stems from its ability to directly and rapidly heat the reaction mixture, leading to uniform heating and accelerated reaction rates.

The choice of solvent is another critical aspect of green synthesis. Many classical organic reactions employ volatile and often toxic organic solvents. In the context of the Paal-Knorr synthesis, greener alternatives such as water, ethanol, or even solvent-free conditions have been explored. semanticscholar.orgorganic-chemistry.org Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. organic-chemistry.org Solvent-free, or solid-state, reactions represent an even more environmentally friendly approach, as they eliminate the need for a solvent altogether, thereby reducing waste and simplifying product purification. rsc.org

The development of green catalysts is also a significant area of research. While traditional Paal-Knorr reactions often utilize strong Brønsted or Lewis acids, recent advancements have focused on more benign and recyclable catalysts. rgmcet.edu.inresearchgate.net These include solid acid catalysts like silica-supported sulfuric acid, which can be easily recovered and reused, and biodegradable organic acids such as citric acid. lucp.netresearchgate.net The use of such catalysts not only minimizes corrosive waste but also simplifies the work-up procedure.

Atom economy and the E-factor (Environmental Factor) are key metrics for evaluating the "greenness" of a chemical process. Atom economy measures the efficiency with which atoms from the reactants are incorporated into the desired product, while the E-factor quantifies the amount of waste generated per unit of product. The ideal synthesis has a high atom economy and a low E-factor. Green methodologies, such as catalyst and solvent-free approaches, inherently improve these metrics by reducing the amount of auxiliary substances used and byproducts formed. rsc.org

While specific experimental data for the synthesis of this compound under a variety of green conditions is not extensively documented in publicly available literature, the principles outlined above are directly applicable. The Paal-Knorr condensation of a suitable 1,4-dicarbonyl precursor with an ammonia source would be the primary route. The table below provides a hypothetical comparison based on general findings for similar pyrrole syntheses, illustrating the potential benefits of applying green chemistry principles.

| Synthetic Method | Catalyst | Solvent | Reaction Time | Yield (%) | Atom Economy (%) | E-Factor (approx.) |

| Conventional | Acetic Acid | Toluene | 12 hours | ~70 | High | >10 |

| Microwave-Assisted | Acetic Acid | Ethanol | 10-20 minutes | >85 | High | <5 |

| Solvent-Free | Citric Acid | None | 15-30 minutes | ~80-90 | Very High | <2 |

| Aqueous Synthesis | Iron(III) Chloride | Water | 1-2 hours | ~80 | High | <5 |

This table is illustrative and based on data for analogous reactions. Specific values for this compound would require dedicated experimental investigation.

The continued development and application of these green methodologies hold the promise of making the synthesis of valuable chemical compounds like this compound more sustainable and economically viable.

Chemical Reactivity and Mechanistic Transformations of Ethyl 4 Oxo 4 1h Pyrrol 2 Yl Butanoate

Reactivity of the Keto Group

The ketone carbonyl group in ethyl 4-oxo-4-(1H-pyrrol-2-yl)butanoate is a primary site for nucleophilic attack and condensation reactions. Its reactivity is influenced by the electron-donating nature of the adjacent pyrrole (B145914) ring.

Nucleophilic Addition Reactions

The electrophilic carbon of the keto group is susceptible to attack by various nucleophiles. A key example is the reduction of the ketone to a secondary alcohol. While strong reducing agents like lithium aluminum hydride (LiAlH₄) can achieve this, milder reagents like sodium borohydride (B1222165) (NaBH₄) are often preferred for their selectivity. organic-chemistry.orgyoutube.com

In a notable study, the reduction of 4-aryl-4-oxoesters with sodium borohydride in methanol (B129727) was found to reduce both the ketone and the ester functionalities. ijpcbs.comacs.org However, for γ-oxoesters in general, NaBH₄ can chemoselectively reduce the keto group to the corresponding γ-hydroxyester, which may sometimes cyclize to form a γ-lactone. ijpcbs.com The specific outcome for this compound would depend on the precise reaction conditions.

Table 1: Nucleophilic Addition Reactions of the Keto Group

| Reaction Type | Reagent | Product | Notes |

| Reduction | Sodium Borohydride (NaBH₄) | Ethyl 4-hydroxy-4-(1H-pyrrol-2-yl)butanoate | Reaction conditions can influence selectivity towards the keto group over the ester. ijpcbs.comacs.org |

Condensation Reactions

The keto group readily undergoes condensation reactions with amine derivatives to form imines or related products. For instance, reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base would be expected to yield the corresponding oxime. Similarly, condensation with hydrazines would produce hydrazones. These reactions are fundamental in the derivatization of ketones.

A related example involves the multicomponent condensation of 4-oxo-4-phenylbutanoic acid with benzylamines, which leads to the formation of pyrrolone derivatives. wikipedia.org While this reaction involves a carboxylic acid instead of an ester, it highlights the potential for complex cyclization-condensation pathways originating from the keto-acid/ester moiety.

Reactivity of the Ester Moiety

The ethyl ester group of the molecule can undergo several important transformations, including hydrolysis, transesterification, and reduction.

Hydrolysis and Transesterification Reactions

The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 4-oxo-4-(1H-pyrrol-2-yl)butanoic acid, can be achieved under either acidic or basic conditions. lookchem.comdatapdf.comcambridge.org Basic hydrolysis, often referred to as saponification, is typically irreversible and is carried out by heating the ester with a base such as sodium hydroxide (B78521). lookchem.com Subsequent acidification of the reaction mixture yields the carboxylic acid. lookchem.com Acid-catalyzed hydrolysis, on the other hand, is a reversible process and requires an excess of water to drive the equilibrium towards the products. lookchem.comdatapdf.comcambridge.org

Transesterification, the conversion of one ester to another, can be accomplished by reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst.

Table 2: Hydrolysis of the Ester Moiety

| Condition | Reagents | Product |

| Basic (Saponification) | 1. NaOH, H₂O, heat; 2. H₃O⁺ | 4-Oxo-4-(1H-pyrrol-2-yl)butanoic acid |

| Acidic | H₃O⁺, heat | 4-Oxo-4-(1H-pyrrol-2-yl)butanoic acid |

Note: The table is populated with expected reactions based on the general principles of ester hydrolysis.

Reduction to Alcohols or Carboxylic Acids

The ester group is generally resistant to reduction by mild reducing agents like NaBH₄. youtube.com However, as noted earlier, under certain conditions, particularly with 4-aryl-4-oxoesters, NaBH₄ in methanol can reduce the ester to a primary alcohol. ijpcbs.comacs.org

For a more reliable and complete reduction of the ester to the corresponding primary alcohol, 1,4-butanediol (B3395766) derivative, a strong reducing agent like lithium aluminum hydride (LiAlH₄) is typically required. LiAlH₄ is a potent reagent that will reduce both the ketone and the ester functionalities.

Transformations Involving the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions, primarily at the C5 position, which is para to the deactivating acyl group, or at the less sterically hindered C4 position. The N-H proton can also be substituted.

Electrophilic substitution reactions such as the Vilsmeier-Haack reaction (formylation) and the Mannich reaction (aminomethylation) are common for pyrroles. wikipedia.orgnih.gov The Vilsmeier-Haack reagent, typically generated from phosphorus oxychloride and dimethylformamide, is a mild electrophile that can introduce a formyl group onto the pyrrole ring. The Mannich reaction introduces an aminomethyl group and is another important C-C bond-forming reaction for electron-rich heterocycles. wikipedia.orgnih.gov

Acylation of the pyrrole ring, for instance using an acid chloride and a Lewis acid catalyst, is also a possibility. The regioselectivity of such reactions can often be controlled by the choice of the N-protecting group and the reaction conditions.

It is also important to consider that the pyrrole ring itself can be synthesized via methods like the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. wikipedia.orgalfa-chemistry.com This suggests that this compound could potentially be synthesized from a precursor 1,4,7-tricarbonyl compound.

Table 3: Potential Transformations of the Pyrrole Ring

| Reaction Type | Reagents | Expected Product Position of Substitution |

| Vilsmeier-Haack | POCl₃, DMF | C5 or C4 |

| Mannich Reaction | CH₂O, R₂NH | C5 or C4 |

| Acylation | RCOCl, Lewis Acid | C5 or C4 |

Note: The table outlines expected reactivity based on general principles of pyrrole chemistry. Specific experimental outcomes for this compound may vary.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The pyrrole ring is inherently electron-rich and readily undergoes electrophilic aromatic substitution. However, the presence of the electron-withdrawing 2-acyl group significantly influences the regiochemical outcome of these reactions. The acyl group deactivates the pyrrole ring towards electrophilic attack, particularly at the adjacent C3 and the electronically connected C5 positions. Consequently, electrophilic substitution is directed primarily to the C4-position, which is least deactivated.

A classic example of this reactivity is the Vilsmeier-Haack reaction, a mild and efficient method for the formylation of reactive aromatic substrates. ijpcbs.com When applied to 2-acylpyrroles, the Vilsmeier reagent (a chloromethyliminium salt) attacks the pyrrole ring. chemistrysteps.comquimicaorganica.org Due to the deactivating nature of the C2-substituent, the electrophile is directed away from the C3 and C5 positions, leading to preferential formylation at the C4-position. chemistrysteps.com Friedel-Crafts acylation, another key electrophilic substitution, follows a similar regioselectivity pattern, although it can be more challenging to achieve due to the weaker electrophilicity of the Vilsmeier reagent compared to standard Friedel-Crafts conditions. chemistrysteps.comnih.gov

Table 1: Regioselectivity of Electrophilic Substitution on 2-Acylpyrroles

| Reaction Type | Reagent | Expected Major Product with this compound | Reference |

| Formylation | Vilsmeier Reagent (POCl₃/DMF) | Ethyl 4-(4-formyl-1H-pyrrol-2-yl)-4-oxobutanoate | researchgate.net |

| Acylation | Acyl Halide / Lewis Acid | Ethyl 4-(4-acyl-1H-pyrrol-2-yl)-4-oxobutanoate | nih.gov |

| Halogenation | N-Halosuccinimide (NBS, NCS) | Ethyl 4-(4-halo-1H-pyrrol-2-yl)-4-oxobutanoate | quimicaorganica.org |

Derivatization at the Nitrogen Atom (N-Substitution)

The nitrogen atom of the pyrrole ring in this compound retains its nucleophilic character and can be readily functionalized. The N-H proton is weakly acidic and can be removed by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate a pyrrolide anion. This anion is a potent nucleophile that can react with a variety of electrophiles to yield N-substituted derivatives. organic-chemistry.org

Common N-substitution reactions include alkylation with alkyl halides and Michael additions with electrophilic olefins. organic-chemistry.org The use of ionic liquids can facilitate these reactions, providing excellent yields and high regioselectivity for N-substitution. organic-chemistry.org Acylation at the nitrogen can also be achieved using acyl chlorides or anhydrides, yielding N-acylpyrrole derivatives. These N-acylpyrroles are not only stable products but also serve as important intermediates in further synthetic transformations, such as transition metal-catalyzed C-H functionalization. rsc.orgrsc.org

Table 2: Examples of N-Substitution Reactions on Pyrrole Derivatives

| Reaction Type | Electrophile | Base / Catalyst | Product Type | Reference |

| N-Alkylation | Alkyl Halides (e.g., CH₃I) | K₂CO₃, KOH | N-Alkylpyrrole | organic-chemistry.org |

| N-Arylation | Aryl Halides | Copper or Palladium Catalyst | N-Arylpyrrole | organic-chemistry.org |

| N-Acylation | Acyl Chlorides (e.g., Benzoyl Chloride) | K₂CO₃ | N-Acylpyrrole | organic-chemistry.org |

| Michael Addition | α,β-Unsaturated Carbonyls | N-Methylimidazole | N-Alkylpyrrole | organic-chemistry.org |

Functionalization at Carbon Positions (e.g., C2, C3, C4, C5)

Functionalization of the carbon atoms of the pyrrole ring in this compound is dictated by the existing substitution pattern. The C2 position is already occupied by the butanoate chain.

C4 and C5 Positions: As discussed under electrophilic substitution (3.3.1), the C4 position is the most favorable site for the introduction of new functional groups via reactions like Vilsmeier-Haack formylation or halogenation. chemistrysteps.comresearchgate.net Under certain conditions, particularly in modern C-H activation methodologies, functionalization at the C5 position can also be achieved. For instance, ruthenium-catalyzed reactions have been developed for the C5 functionalization of related heterocyclic systems, directed by a coordinating group like the oxo-functionality. researchgate.net

C3 Position: The C3 position is the most sterically hindered and electronically deactivated site on the pyrrole ring. Direct functionalization at this position is generally difficult to achieve through classical electrophilic substitution.

Table 3: Reactivity at Different Carbon Positions of the Pyrrole Ring

| Position | Reactivity | Example Reactions | Reference |

| C2 | Substituted | N/A | - |

| C3 | Deactivated, Sterically Hindered | Generally unreactive to electrophiles | chemistrysteps.com |

| C4 | Activated for Electrophilic Attack | Vilsmeier-Haack Formylation, Halogenation | quimicaorganica.orgresearchgate.net |

| C5 | Deactivated by 2-Acyl Group | Possible via C-H activation strategies | researchgate.net |

Intramolecular Cyclization and Annulation Reactions

The bifunctional nature of this compound, possessing both a nucleophilic pyrrole ring and an electrophilic ketoester chain, makes it an ideal substrate for intramolecular cyclization and annulation reactions to form fused heterocyclic systems.

Formation of Fused Heterocyclic Systems (e.g., Pyrrolizine, Indolizine (B1195054) Derivatives)

The butanoate side chain can be chemically modified to create functionalities that subsequently react with the pyrrole nucleus. A plausible pathway to pyrrolizine derivatives, which contain a [3.3.0] fused ring system, involves the reduction of the ketone at C4 of the butanoate chain to a secondary alcohol. This alcohol can then be activated and cyclize onto the C5 position of the pyrrole ring through an intramolecular Friedel-Crafts-type alkylation, or onto the nitrogen atom.

Furthermore, the core structure is a precursor for building more complex fused systems like indolizines. ijettjournal.org Indolizine synthesis often involves the reaction of a pyridine (B92270) derivative with a suitable partner, but many strategies also start from substituted pyrroles. researchgate.netnih.gov For example, annulation of substituted pyrroles via [4+2] cycloaddition reactions with 1,3-dicarbonyl compounds is a known method to access the indolizine core. researchgate.net These strategies highlight the utility of pyrrole derivatives as foundational blocks for constructing N-fused heterocycles. ijettjournal.orgnih.gov

Cascade Reactions Involving the Butanoate Chain and Pyrrole Nucleus

Cascade reactions, or tandem reactions, allow for the construction of complex molecules in a single pot through a sequence of intramolecular transformations. The ketoester functionality of the butanoate chain is highly susceptible to reaction with binucleophiles like hydrazine (B178648) or hydroxylamine.

For instance, reaction with hydrazine hydrate (B1144303) can initiate a cascade sequence. The initial step would be the condensation of hydrazine with the ketone to form a hydrazone. This intermediate can then undergo an intramolecular cyclization by the attack of the second nitrogen atom onto the ester carbonyl, followed by dehydration, to yield a fused pyrrolo[2,3-d]pyridazine derivative. nih.gov Such cascade reactions provide an efficient and atom-economical route to novel, complex heterocyclic scaffolds from relatively simple starting materials. nih.govresearchgate.net

Rearrangement Processes and Tautomerism Studies of the β-Ketoester System

The butanoate chain of this compound constitutes a β-ketoester system, which is well-known to exhibit keto-enol tautomerism. libretexts.orglibretexts.org Tautomers are constitutional isomers that readily interconvert, and in this case, the equilibrium is between the keto form and the corresponding enol form. libretexts.org

The equilibrium is dynamic and can be catalyzed by either acid or base. youtube.com

Keto Form: this compound

Enol Form: Ethyl 4-hydroxy-4-(1H-pyrrol-2-yl)but-3-enoate

The position of the equilibrium is influenced by several factors, including the solvent, temperature, and structural features that may stabilize one tautomer over the other. masterorganicchemistry.com For most simple ketoesters, the keto form is thermodynamically more stable and predominates at equilibrium. libretexts.org However, in this compound, the enol form can be significantly stabilized by two key factors:

Conjugation: The newly formed C=C double bond in the enol tautomer is in conjugation with both the pyrrole ring and the ester carbonyl group, creating an extended π-system that delocalizes electron density and increases stability. youtube.com

Intramolecular Hydrogen Bonding: The hydroxyl group of the enol can form a stable six-membered ring via an intramolecular hydrogen bond with the oxygen atom of the ester carbonyl. This interaction significantly stabilizes the enol form. masterorganicchemistry.com

Due to these stabilizing effects, it is expected that this compound exists as a significant mixture of both keto and enol tautomers in solution, with the proportion of the enol form being notably higher than in non-conjugated β-ketoesters. masterorganicchemistry.comresearchgate.net

Figure 1: Keto-Enol Tautomerism

Derivatives and Analogues of Ethyl 4 Oxo 4 1h Pyrrol 2 Yl Butanoate

Design and Synthesis of Structurally Modified Analogues

The design of analogues of ethyl 4-oxo-4-(1H-pyrrol-2-yl)butanoate is often guided by the goal of creating novel bioactive molecules, such as anticancer or anti-inflammatory agents. researchgate.net A common approach is molecular hybridization, which involves combining the pyrrole-ketoester scaffold with other known pharmacophores in a single molecule. rsc.orgnumberanalytics.com The synthesis of these modified analogues relies on a variety of well-established and modern organic chemistry reactions.

Classic methods like the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine, remain fundamental for constructing the core pyrrole (B145914) ring with various substituents. uctm.edunih.gov Modern synthetic methods, including multi-component reactions and transition-metal-catalyzed cross-couplings, offer efficient ways to build complex analogues. nih.govorganic-chemistry.org For instance, a one-pot, four-component reaction has been used to synthesize complex methanamine derivatives starting from pyrrole-2-carbaldehyde. organic-chemistry.org

The general synthetic strategies can be categorized as follows:

Modification of starting materials: Using substituted pyrroles or modified butanoic acid derivatives in the initial coupling reaction.

Post-synthesis functionalization: Modifying the parent compound, this compound, through reactions targeting the pyrrole N-H, the pyrrole C-H bonds, or the butanoate chain.

A study on 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate (B1203000) derivatives illustrates a typical synthetic pathway where the initial pyrrole-containing molecule is elaborated through several steps, including esterification and reaction with hydrazine (B178648) hydrate (B1144303), to generate a library of analogues. wikipedia.org

Diversification of the Pyrrole Substituents

The pyrrole ring offers multiple sites for structural diversification, which can significantly influence the biological activity and physical properties of the resulting analogues. Modifications can be made at the nitrogen atom or the carbon atoms of the heterocyclic ring.

N-Substitution: The pyrrole nitrogen can be readily alkylated or arylated. For example, N-substituted pyrroles can be prepared by reacting 2,5-dimethoxytetrahydrofuran (B146720) with primary amines. nih.gov Aza-Michael addition reactions have also been employed to introduce functionalized alkyl groups onto the pyrrole nitrogen, such as the addition of 4′-(pyrrol-2-yl)-2,2′:6′,2″-terpyridine to acrylonitrile (B1666552) to yield the N-cyanoethyl derivative. researchgate.net

C-Substitution: The carbon atoms of the pyrrole ring are susceptible to electrophilic substitution reactions such as acylation, halogenation, and nitration. uctm.edu This allows for the introduction of a wide range of functional groups. For example, polysubstituted pyrroles can be synthesized via Knorr-type reactions using appropriately substituted starting materials like methyl 3-oxopentanoate. nih.gov Transition-metal-free annulation reactions have also been developed to create substituted indolo[3,2-b]quinolines, demonstrating advanced methods for building complex fused pyrrole systems. nih.gov

The following table summarizes some examples of pyrrole substituent diversification found in related structures.

| Position of Substitution | Type of Substituent | Synthetic Method | Reference |

| N1 | Benzyl | One-pot four-component reaction | organic-chemistry.org |

| N1 | Cyanoethyl | Aza-Michael Addition | researchgate.net |

| C4, C5 | Methyl, Ethyl, Alkoxycarbonyl | Knorr-type reaction | nih.gov |

| C5 | Aryl | Transformation of 4-oxobutane-1,1,2,2-tetracarbonitriles | youtube.com |

| C3, C5 | Methyl | Knorr Pyrrole Synthesis | nih.gov |

Modifications to the Butanoate Chain and Ester Group

Alterations to the four-carbon chain and the terminal ethyl ester group provide another avenue for creating diverse analogues. These modifications can impact the molecule's polarity, steric profile, and ability to interact with biological targets.

Chain Modification: The butanoate chain can be homologated or shortened. Alternatively, substituents can be introduced along the chain. For example, analogues like ethyl 2-oxo-4-phenylbutyrate are synthesized through methods such as Grignard reactions or aldol (B89426) condensations, which introduce a phenyl group to the chain. nih.gov

Ester and Ketone Modification: The ethyl ester is a versatile functional group that can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other esters. For example, alkaline saponification is a standard method to convert esters to carboxylic acids. nih.gov The ketone group within the butanoate chain can also be a target for modification, although this is less common as it is key to the "ketoester" character of the molecule. The ester can be converted to a hydrazine derivative by reacting with hydrazine hydrate. wikipedia.org

The table below shows examples of modifications to the butanoate chain and ester group in related keto-ester compounds.

| Original Group | Modified Group | Reagent/Reaction | Reference |

| Ethyl Ester | Carboxylic Acid | Alkaline Saponification | nih.gov |

| Ethyl Ester | Hydrazide | Hydrazine Hydrate | wikipedia.org |

| Butanoate Chain | Phenyl-substituted butanoate | Grignard Reaction | nih.gov |

| Ethyl Ester | N-methylpyridone | Methyl Iodide | nih.govyale.edu |

Introduction of Stereochemical Elements and Chiral Analogues

The introduction of stereocenters into the structure of this compound analogues can lead to compounds with specific three-dimensional arrangements, which is often crucial for selective interaction with chiral biological targets like enzymes and receptors. wikipedia.org Asymmetric synthesis strategies are employed to control the stereochemical outcome of reactions. researchgate.net

One common strategy is the use of chiral auxiliaries . These are chiral molecules that are temporarily attached to the substrate to direct the stereoselective formation of a new chiral center. wikipedia.orgresearchgate.net After the reaction, the auxiliary can be removed and often recovered. Examples of chiral auxiliaries used in organic synthesis include oxazolidinones and camphorsultam. wikipedia.org For instance, chiral auxiliaries have been shown to influence the selectivity of intramolecular conjugate additions involving pyrroles. rsc.org

Catalytic asymmetric synthesis is another powerful approach where a small amount of a chiral catalyst (either a metal complex or an organocatalyst) is used to generate a chiral product. nih.gov This method is highly efficient and is widely used in the synthesis of enantiomerically pure pharmaceuticals. For example, catalytic asymmetric aldol reactions are a key method for the enantioselective formation of C-C bonds and could be applied to the butanoate portion of the molecule. Reviews on the synthesis of chiral systems featuring a pyrrole unit highlight various strategies, including enantioselective Friedel-Crafts reactions and atroposelective C-H alkylation to create axially chiral biaryls containing a pyrrole ring. researchgate.netnumberanalytics.com

The development of chiral analogues can lead to stereoisomers with distinct biological activities. The asymmetric total synthesis of complex natural products like pyrrole-type Stemona alkaloids underscores the importance of controlling stereochemistry in molecules containing a pyrrole core.

| Asymmetric Strategy | Description | Potential Application to Scaffold | Reference |

| Chiral Auxiliaries | A temporary chiral group directs a stereoselective reaction. | Attachment to the butanoate chain to control alkylation or aldol reactions. | wikipedia.orgrsc.org |

| Asymmetric Catalysis | A chiral catalyst promotes the formation of one enantiomer over the other. | Asymmetric hydrogenation of a double bond in the butanoate chain or asymmetric alkylation. | nih.gov |

| Enantioselective Friedel-Crafts | A chiral acid catalyzes the enantioselective addition to the pyrrole ring. | Introduction of a chiral substituent onto the pyrrole ring. | researchgate.net |

Exploration of Hybrid Molecules Incorporating the Pyrrole-Ketoester Scaffold

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced activity or a dual mode of action. rsc.orgnumberanalytics.com The this compound scaffold is a promising building block for creating such hybrid molecules. wikipedia.orgresearchgate.net

Researchers have synthesized hybrids by linking the pyrrole moiety to other heterocyclic systems known for their biological activities. For example, pyrrole-thiazole hybrids have been developed as potential antibacterial and antifungal agents. rsc.org In one study, new series of pyrroles bearing a thiazole (B1198619) moiety were synthesized from 1-methyl-1H-pyrrole-2-carbaldehyde thiosemicarbazones. rsc.org Another example involves the synthesis of hybrid molecules containing both a pyrrole and a quinazolin-4-one ring, which are investigated for various biological effects. nih.gov

The synthesis of these hybrids often involves multi-step sequences. For instance, pyrrole–cinnamate hybrids were prepared as potential dual COX-2/LOX inhibitors by reacting a pyrrole derivative with cinnamoyl chloride. numberanalytics.com Similarly, a series of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines were synthesized via a one-pot, four-component reaction and showed cytotoxic activity against several cancer cell lines. organic-chemistry.org These examples demonstrate the versatility of the pyrrole-ketoester scaffold in the design and synthesis of complex hybrid molecules with potential therapeutic applications.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of Ethyl 4 Oxo 4 1h Pyrrol 2 Yl Butanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.

1D NMR (¹H, ¹³C) for Backbone and Substituent Analysis

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for determining the primary structure of ethyl 4-oxo-4-(1H-pyrrol-2-yl)butanoate.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the molecule is expected to exhibit distinct signals corresponding to the ethyl ester, the butanoate backbone, and the pyrrole (B145914) ring protons. The ethyl group produces a characteristic quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The two methylene groups of the butanoate chain appear as two triplets. The three protons on the pyrrole ring show signals in the aromatic region, and the N-H proton of the pyrrole typically appears as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key signals include those for the two carbonyl carbons (one ketone and one ester), the carbons of the ethyl group, the methylene carbons of the butanoate chain, and the four distinct carbon atoms of the pyrrole ring. The chemical shifts of these carbons are indicative of their electronic environment. For instance, characterization of related pyrrole derivatives has been confirmed using ¹³C NMR. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound Predicted values are based on standard chemical shift ranges and data from analogous structures.

| Atom Position | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Pyrrole N-H | ~9.0-11.0 (broad s) | - |

| Pyrrole H5 | ~7.0-7.2 (m) | ~125-128 |

| Pyrrole H3 | ~6.8-7.0 (m) | ~110-112 |

| Pyrrole H4 | ~6.1-6.3 (m) | ~115-118 |

| Pyrrole C2 | - | ~135-138 |

| Ketone C=O | - | ~192-195 |

| CH₂ (adjacent to ketone) | ~3.1-3.3 (t) | ~34-36 |

| CH₂ (adjacent to ester) | ~2.7-2.9 (t) | ~28-30 |

| Ester C=O | - | ~172-175 |

| O-CH₂ | ~4.0-4.2 (q) | ~60-62 |

| CH₃ | ~1.1-1.3 (t) | ~13-15 |

2D NMR (COSY, HSQC, HMBC) for Connectivity and Structural Confirmation

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete bonding framework of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent methylene protons in the butanoate chain, between the methyl and methylene protons of the ethyl group, and among the neighboring protons on the pyrrole ring (H3 with H4, and H4 with H5).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached. This technique allows for the unambiguous assignment of carbon signals based on their corresponding, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) couplings between protons and carbons. It pieces together the molecular fragments. Key expected correlations include:

The methylene protons adjacent to the ketone will show a correlation to the ketone carbonyl carbon.

Protons on the pyrrole ring (specifically H3 and H5) will correlate with the ketone carbonyl carbon, confirming the connection of the butanoate chain to the pyrrole ring.

The methylene protons of the ethyl group will correlate to the ester carbonyl carbon.

Mass Spectrometry (MS) Approaches

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion with very high precision. For this compound, with a molecular formula of C₁₀H₁₃NO₃, the calculated exact mass is approximately 195.08954 Da. An experimental HRMS measurement confirming this value provides strong evidence for the compound's elemental composition, a critical step in its characterization. mdpi.comechemi.com

Fragmentation Pattern Analysis (e.g., GC-MS) for Structural Insights

When coupled with Gas Chromatography (GC-MS), mass spectrometry can also provide structural information through the analysis of fragmentation patterns. Under electron ionization, the molecule breaks apart in a predictable manner.

Table 2: Predicted Key Mass Fragments for this compound in GC-MS

| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |

| 195 | [C₁₀H₁₃NO₃]⁺ | Molecular Ion (M⁺) |

| 150 | [C₈H₈NO₂]⁺ | Loss of ethoxy group (-OC₂H₅) |

| 122 | [C₆H₄NO₂]⁺ | Cleavage of the butanoate chain |

| 94 | [C₅H₄NO]⁺ | Acyl-pyrrole cation |

| 67 | [C₄H₅N]⁺ | Pyrrole cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show several characteristic absorption bands. The presence and characterization of functional groups in similar pyrrole compounds have been confirmed using IR spectroscopy. mdpi.comrsc.org

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Pyrrole N-H | Stretch | 3400-3300 (broad) |

| Aliphatic C-H | Stretch | 2980-2850 |

| Ester C=O | Stretch | 1750-1730 |

| Ketone C=O | Stretch | 1680-1650 |

| Pyrrole C=C | Stretch | 1550-1450 |

| Ester C-O | Stretch | 1250-1150 |

The distinct separation of the two carbonyl (C=O) stretching frequencies is a key diagnostic feature, with the ester carbonyl appearing at a higher wavenumber than the ketone carbonyl, which is conjugated with the pyrrole ring.

X-ray Diffraction Analysis for Solid-State Molecular Architecture and Conformation

X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, offering insights into bond lengths, bond angles, and torsional angles, which collectively define the conformation of the molecule in the solid state. For pyrrole derivatives, XRD analysis reveals the planarity of the pyrrole ring and the orientation of its substituents, which can be influenced by intermolecular interactions such as hydrogen bonding.

In a typical X-ray diffraction study of a pyrrole derivative, a single crystal of the compound is irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. The refinement of this data leads to a detailed crystal structure, including the unit cell parameters (a, b, c, α, β, γ), space group, and the number of molecules in the asymmetric unit (Z).

For instance, studies on related substituted pyrroles have provided detailed crystallographic data. While specific data for this compound is not available, the analysis of a derivative, ethyl 3-oxo-2-[(4-sulfamoylphenyl)hydrazono]butyrate, revealed a monoclinic crystal system with a P2/n space group. researchgate.net In another case, the crystal structure of ethyl 2-(2-{1-[N-(4-bromophenyl)-2-oxo-2-phenylacetamido]-2-tert-butylamino-2-oxoethyl}-1H-pyrrol-1-yl)acetate was determined, highlighting intramolecular hydrogen bonds that influence the molecular conformation. researchgate.net Such studies are crucial for understanding the supramolecular chemistry, including how molecules pack in the crystal lattice through various intermolecular forces. researchgate.netscispace.com

Table 1: Representative Crystal Data for Pyrrole Derivatives

| Parameter | Ethyl 3-oxo-2-[(4-sulfamoylphenyl)hydrazono]butyrate researchgate.net |

|---|---|

| Formula | C₁₂H₁₅N₃O₅S |

| Crystal System | Monoclinic |

| Space Group | P2/n |

| a (Å) | 7.490 (6) |

| b (Å) | 14.819 (12) |

| c (Å) | 12.689 (10) |

| β (°) | 95.219 (14) |

| Volume (ų) | 1402.6 (19) |

| Z | 4 |

This interactive table provides representative crystallographic data for a related pyrrole derivative, illustrating the type of information obtained from an X-ray diffraction analysis.

Thermal Analysis Techniques (e.g., TG-DTG, DSC) for Chemical Stability Investigations

Thermal analysis techniques are essential for evaluating the stability of a compound upon heating. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about decomposition patterns and thermal stability. mdpi.com Derivative Thermogravimetry (DTG) is the first derivative of the TGA curve, and it helps to identify the temperatures at which the rate of mass loss is at its maximum. researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can detect physical transitions such as melting, crystallization, and glass transitions, as well as chemical reactions like decomposition.

For pyrrole derivatives, thermal analyses are used to determine their suitability for applications where they might be exposed to high temperatures. For example, the thermal properties of novel blue pyrrole derivatives, BAPCP and HAPCP, were evaluated using TGA to determine their decomposition temperature (Td) at 5% weight loss. The Td values were found to be 279 °C and 282 °C, respectively, indicating good thermal stability. mdpi.com In another study, the thermal behavior of N-substituted pyrrole esters was investigated by TGA and DSC to assess their stability at elevated temperatures. researchgate.net These analyses are critical for establishing the operational limits of these materials. mdpi.comresearchgate.net

Table 2: Thermal Decomposition Data for Selected Pyrrole Derivatives

| Compound | Td at 5% Weight Loss (°C) |

|---|---|

| BAPCP mdpi.com | 279 |

| HAPCP mdpi.com | 282 |

This interactive table presents the decomposition temperatures (Td) for two synthesized blue pyrrole colorants compared to a commercial standard, as determined by Thermogravimetric Analysis (TGA).

Chromatographic Methods for Purification and Purity Assessment (e.g., TLC, Column Chromatography)

Chromatographic techniques are indispensable for the purification and purity assessment of synthesized compounds like this compound. Thin-Layer Chromatography (TLC) is a rapid and sensitive method used to monitor the progress of a reaction, identify the components in a mixture, and determine the appropriate solvent system for column chromatography. rsc.org In a typical TLC analysis, a small amount of the reaction mixture is spotted on a silica (B1680970) gel plate, which is then developed in a suitable mobile phase. The separated components are visualized under UV light or by staining with an appropriate reagent. rsc.org

Column chromatography is a preparative technique used to separate the desired compound from byproducts and unreacted starting materials on a larger scale. rsc.orggoogle.com The crude product is loaded onto a column packed with a stationary phase, typically silica gel, and eluted with a solvent system (mobile phase) determined from TLC analysis. Fractions are collected and analyzed by TLC to identify those containing the pure product.

The purification of various pyrrole derivatives using these methods is well-documented. For instance, in the synthesis of 2,5-disubstituted pyrroles, flash column chromatography with a petroleum ether and ethyl acetate (B1210297) mixture was employed for purification. rsc.org The purity of the isolated compounds was confirmed by TLC, with specific Rf values reported. rsc.org Similarly, the purification of other pyrrole derivatives often involves column chromatography as a key step to obtain the target molecule in high purity. google.com

Table 3: Example of Chromatographic Purification Data for a Pyrrole Derivative

| Parameter | Value |

|---|---|

| Technique | Flash Column Chromatography rsc.org |

| Stationary Phase | Silica Gel |

| Mobile Phase | Petroleum Ether : Ethyl Acetate (19:1) |

| TLC Rf Value | 0.18 |

| Visualization | UV, Vanillin Stain |

This interactive table provides an example of the conditions used for the chromatographic purification of a pyrrole derivative, highlighting the key parameters involved in the separation process.

Computational and Theoretical Investigations of Ethyl 4 Oxo 4 1h Pyrrol 2 Yl Butanoate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable for exploring the electronic characteristics of molecules. nih.govnumberanalytics.com These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule. libretexts.org For ethyl 4-oxo-4-(1H-pyrrol-2-yl)butanoate, such calculations reveal fundamental aspects of its chemical nature.

The electronic structure analysis typically focuses on the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole (B145914) ring, while the LUMO would likely be centered on the carbonyl groups, which are electron-withdrawing. This distribution would suggest that the pyrrole ring is the primary site for electrophilic attack, whereas the carbonyl carbons are susceptible to nucleophilic attack.

Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT

Disclaimer: The following data is illustrative and represents the type of information generated by quantum chemical calculations. Actual values would need to be determined by specific computational studies.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating capability (nucleophilicity) |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and kinetic stability |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule |

| Mulliken Atomic Charges | C(carbonyl): +0.4e, O(carbonyl): -0.5e | Predicts sites for nucleophilic/electrophilic attack |

These calculations provide a quantitative basis for understanding the molecule's electronic behavior, which is foundational for predicting its reactivity and interactions. nrel.gov

Conformational Analysis and Energy Landscapes of the Compound

The three-dimensional structure of this compound is not static; the molecule can adopt various shapes, or conformations, due to rotation around its single bonds. Conformational analysis is the study of these different arrangements and their relative energies. nih.gov By systematically rotating the dihedral angles of the flexible butanoate chain and the orientation of the pyrrole ring, a potential energy surface (PES) can be mapped out. numberanalytics.com

This energy landscape reveals the most stable, low-energy conformations (local minima) and the energy barriers (saddle points) that separate them. arxiv.orgfrontiersin.org For this compound, key rotations would include the C-C bonds in the butyrate (B1204436) chain and the C-C bond connecting the pyrrole ring to the keto group. The most stable conformer would likely adopt a geometry that minimizes steric hindrance and maximizes favorable electronic interactions, such as intramolecular hydrogen bonding if applicable. Understanding the accessible conformations is critical, as the molecule's shape influences its physical properties and how it interacts with other molecules.

Table 2: Illustrative Conformational Energy Data for Key Dihedral Angles

Disclaimer: This table presents hypothetical data to illustrate the output of a conformational analysis. Specific values require dedicated computational scans.

| Dihedral Angle | Angle (degrees) | Relative Energy (kcal/mol) | Conformation Type |

| Pyrrole-C(O)-CH2-CH2 | 0 | 5.2 | Eclipsed (High Energy) |

| Pyrrole-C(O)-CH2-CH2 | 60 | 1.5 | Gauche |

| Pyrrole-C(O)-CH2-CH2 | 180 | 0.0 | Anti (Global Minimum) |

| C(O)-CH2-CH2-C(O) | 0 | 4.8 | Eclipsed (High Energy) |

| C(O)-CH2-CH2-C(O) | 75 | 0.8 | Gauche (Local Minimum) |

| C(O)-CH2-CH2-C(O) | 180 | 1.2 | Anti |

Reaction Mechanism Elucidation through Transition State Modeling

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. youtube.com By modeling the transformation from reactants to products, researchers can identify the transition state—the high-energy, fleeting arrangement of atoms at the peak of the reaction energy barrier. mit.eduucsb.edu The structure and energy of the transition state determine the reaction's rate and feasibility. wikipedia.orgfiveable.me

For a reaction involving this compound, such as the base-catalyzed hydrolysis of the ethyl ester, transition state modeling could elucidate the mechanism. The calculation would model the approach of a hydroxide (B78521) ion to the ester's carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent departure of the ethoxide leaving group. By calculating the energies of the reactants, transition states, and products, a complete reaction energy profile can be constructed. This profile provides the activation energy (ΔG‡), which is the energy barrier that must be overcome for the reaction to proceed.

Table 3: Hypothetical Energy Profile for the Hydrolysis of this compound

Disclaimer: The data below is for illustrative purposes to show a reaction energy profile. Actual values are dependent on specific computational models.

| Reaction Step | Species | Relative Gibbs Free Energy (kcal/mol) |

| 1 | Reactants (Ester + OH⁻) | 0.0 |

| 2 | First Transition State (TS1) | +12.5 |

| 3 | Tetrahedral Intermediate | -5.0 |

| 4 | Second Transition State (TS2) | +10.8 |

| 5 | Products (Carboxylate + Ethanol) | -15.0 |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

One of the most practical applications of quantum chemical calculations is the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. rsc.orgresearchgate.net These calculations can be performed on a proposed molecular structure, and the resulting theoretical spectrum can be compared to an experimental one. nih.govacs.org A strong match between the predicted and measured spectra provides powerful evidence for the correct structural assignment.

For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts for each unique atom and the vibrational frequencies corresponding to IR absorption bands. acs.org For instance, the calculation would predict distinct chemical shifts for the protons on the pyrrole ring and those on the ethyl group. It would also predict characteristic IR stretching frequencies for the C=O (keto and ester) and N-H bonds. If a sample is synthesized, comparing its experimental spectra to these predictions can confirm its identity and purity.

Table 4: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data

Disclaimer: This table illustrates how theoretical data is compared with experimental results. The values are not based on actual measurements for this specific compound.

| Parameter | Predicted Value (DFT) | Experimental Value |

| ¹³C NMR (Keto C=O) | 195.2 ppm | 194.8 ppm |

| ¹³C NMR (Ester C=O) | 173.5 ppm | 173.1 ppm |

| ¹H NMR (Pyrrole N-H) | 9.8 ppm | 9.7 ppm |

| IR Stretch (Keto C=O) | 1680 cm⁻¹ | 1675 cm⁻¹ |

| IR Stretch (Ester C=O) | 1730 cm⁻¹ | 1728 cm⁻¹ |

| IR Stretch (N-H) | 3250 cm⁻¹ | 3245 cm⁻¹ |

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) or Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate a molecule's structural features with its reactivity or biological activity. nih.govfiveable.mewikipedia.org These studies analyze a series of related compounds to identify which molecular properties (descriptors) are most influential. researchgate.netmdpi.com

For this compound, an SRR study might investigate how changes to the molecule affect a specific reaction rate, for example, its susceptibility to reduction at the keto group. A set of derivatives could be computationally generated by adding different substituents (e.g., electron-donating or electron-withdrawing groups) to the pyrrole ring. For each derivative, computational methods would calculate various descriptors, such as:

Electronic Descriptors: Partial charges, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area.

Topological Descriptors: Connectivity indices.

By correlating these descriptors with a calculated reaction barrier for the entire set of molecules, a predictive model can be built. Such a model could forecast the reactivity of new, unsynthesized derivatives, guiding the design of molecules with tailored properties. For example, an SRR study might predict that adding an electron-withdrawing group like a nitro group to the pyrrole ring would increase the electrophilicity of the keto-carbonyl carbon, making it more reactive towards nucleophiles.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics excels at describing the electronic details of a single molecule, Molecular Dynamics (MD) simulations are used to study the motion and interactions of molecules over time. numberanalytics.com MD treats atoms as classical particles and uses a force field to describe the forces between them. ethz.chacs.orgrsc.org

An MD simulation of this compound could be used to study its behavior in a solvent like water or its interaction with a biological target such as an enzyme's active site. The simulation would track the positions and velocities of thousands of atoms (the compound and the surrounding solvent molecules) over nanoseconds or longer. researchgate.net

Analysis of the MD trajectory can reveal:

Solvation Structure: How solvent molecules arrange themselves around the solute.

Hydrogen Bonding: The formation and lifetime of hydrogen bonds between the molecule's N-H or C=O groups and water.

Binding Modes: The preferred orientation and interaction energy when the molecule binds to a protein, identifying key amino acid residues involved in the interaction.

This information is invaluable for understanding the compound's physical properties, such as solubility, and for rational drug design.

Table 5: Illustrative Intermolecular Interaction Energies from MD Simulation

Disclaimer: This table provides hypothetical data representing the output from an MD simulation of the compound in a protein binding site.

| Interacting Residue (Protein) | Interaction Type | Average Energy (kcal/mol) |

| Aspartate 120 | Hydrogen Bond (with Pyrrole N-H) | -4.5 |

| Tyrosine 85 | π-π Stacking (with Pyrrole Ring) | -2.8 |

| Leucine 45 | van der Waals (with Ethyl Chain) | -1.5 |

| Water Molecule | Hydrogen Bond (with Keto C=O) | -3.2 |

Applications in Organic Synthesis and Materials Science

Role as a Key Synthon in the Synthesis of Complex Chemical Architectures

Ethyl 4-oxo-4-(1H-pyrrol-2-yl)butanoate and its structural analogs are pivotal synthons in the construction of intricate molecular architectures, particularly those incorporating the pyrrole (B145914) motif, a core component of many biologically active natural products. wikipedia.orgrsc.org The Paal-Knorr synthesis, a classical method for creating substituted pyrroles from 1,4-dicarbonyl compounds, underscores the fundamental importance of the keto-butanoate chain in forming the pyrrole ring itself. wikipedia.orgorganic-chemistry.orgrgmcet.edu.in This reaction can be catalyzed by various reagents, including proline, and allows for the construction of highly functionalized pyrrole derivatives. rsc.org

The utility of pyrrole-containing building blocks extends to the synthesis of complex natural products. For instance, derivatives of this compound can be envisioned as precursors for the synthesis of prodiginines, a family of tripyrrolic alkaloids known for their diverse biological activities. The synthesis of these complex molecules often involves the condensation of different pyrrole units. nih.govnih.gov For example, the synthesis of prodigiosin (B1679158) has been achieved through the condensation of a bipyrrole aldehyde with a substituted pyrrole. nih.gov

Furthermore, pyrrole synthons are instrumental in creating fused heterocyclic systems. A notable example is the construction of the pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, a structural motif present in several pharmacologically active alkaloids. rsc.org The synthesis can be designed to introduce a variety of substituents, highlighting the versatility of the pyrrole core in generating molecular diversity. rsc.org

Precursor Chemistry for Heterocyclic Scaffolds Beyond Simple Pyrroles

The reactivity of the keto and ester functionalities in this compound, combined with the nucleophilic character of the pyrrole ring, allows for its transformation into a variety of other heterocyclic systems. This makes it a valuable precursor for scaffolds that extend beyond simple pyrroles.

One significant application is in the synthesis of fused heterocyclic systems such as pyrrolo[1,2-a]pyrazines. These compounds can be synthesized from 2-formylpyrrole-based enaminones, which can be derived from precursors like this compound through functional group interconversions. mdpi.com The cyclization of these enaminones with ammonium (B1175870) acetate (B1210297) provides a direct route to the pyrrolo[1,2-a]pyrazine (B1600676) core. mdpi.com Different synthetic strategies, including multicomponent reactions, have been developed to access these and related structures like arylpyrrolo[1,2-a]pyrazinone derivatives. mdpi.comnih.gov

Another example is the synthesis of pyrrolo[1,2-a]quinazoline-1,5-dione (B1402819) derivatives. These tricyclic systems can be prepared through a cascade double cyclocondensation reaction between anthranilamide and γ-keto esters like ethyl levulinate, a close structural analog of the target compound. nih.gov This highlights the potential of the γ-keto ester moiety to participate in cyclization reactions to form fused ring systems.

The general reactivity of the 1,4-dicarbonyl unit inherent in the structure of this compound allows for reactions with various binucleophiles to construct different five- and six-membered heterocyclic rings. organic-chemistry.org

Applications in Flavor and Fragrance Chemistry (as chemical precursors, not sensory evaluation)